Pyrene maleimide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

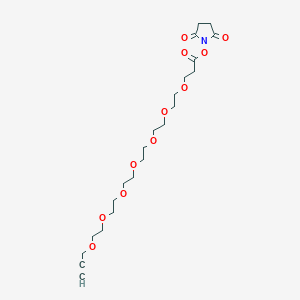

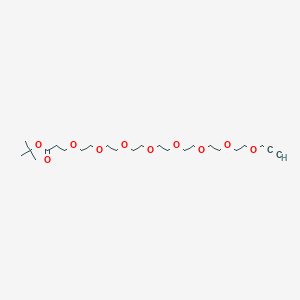

Pyrene maleimide is a compound that combines the fluorescent properties of pyrene with the reactive functionality of maleimide. Pyrene is a polycyclic aromatic hydrocarbon known for its strong fluorescence, while maleimide is a functional group that readily reacts with thiol groups. This combination makes this compound a valuable tool in biochemical and biophysical research, particularly in the study of protein structure and dynamics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrene maleimide can be synthesized through a multi-step process. One common method involves the reaction of pyrene with maleic anhydride to form pyrene maleic anhydride, which is then converted to this compound through a dehydration reaction. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction conditions often involve heating the mixture to reflux for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors with precise temperature and pressure control to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrene maleimide primarily undergoes addition reactions with thiol groups, forming stable thioether bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling proteins and other biomolecules .

Common Reagents and Conditions: The reaction of this compound with thiols typically occurs in aqueous buffers at neutral to slightly basic pH (pH 7-8). Common reagents include dithiothreitol (DTT) or cysteine-containing peptides. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction .

Major Products: The major product of the reaction between this compound and thiols is a pyrene-labeled biomolecule. This product retains the fluorescent properties of pyrene, allowing for easy detection and analysis using fluorescence spectroscopy .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, pyrene maleimide is used as a fluorescent probe to study molecular interactions and dynamics. Its ability to form excimers (dimers of excited-state pyrene molecules) provides valuable information about the proximity and orientation of labeled molecules .

Biology: In biological research, this compound is used to label proteins and nucleic acids. This labeling allows researchers to study the structure, folding, and interactions of these biomolecules using fluorescence-based techniques .

Medicine: In medicine, this compound is used in diagnostic assays to detect the presence of specific proteins or other biomolecules. Its fluorescence properties enable sensitive and specific detection, making it a valuable tool in clinical diagnostics .

Industry: In industrial applications, this compound is used in the development of biosensors and other analytical devices. Its ability to form stable conjugates with thiol-containing molecules makes it useful for creating highly sensitive and specific detection systems .

Wirkmechanismus

The mechanism of action of pyrene maleimide involves its reaction with thiol groups on proteins or other biomolecules. The maleimide group reacts with the thiol group to form a stable thioether bond, while the pyrene moiety provides a fluorescent signal. This allows researchers to track and study the labeled biomolecules using fluorescence microscopy or spectroscopy .

Vergleich Mit ähnlichen Verbindungen

- Pyrene-4-maleimide: This compound has a similar structure but includes a flexible linker between the pyrene and maleimide groups, allowing for greater sampling distances in excimer formation studies .

- 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones: These compounds are used as alternatives to maleimides for protein bioconjugation, offering superior stability and selectivity .

Uniqueness: Pyrene maleimide is unique in its combination of strong fluorescence and specific reactivity with thiol groups. This makes it particularly useful for studying protein structure and dynamics, as well as for developing sensitive diagnostic assays and biosensors .

Eigenschaften

CAS-Nummer |

1869968-64-8 |

|---|---|

IUPAC-Name |

N/A |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)